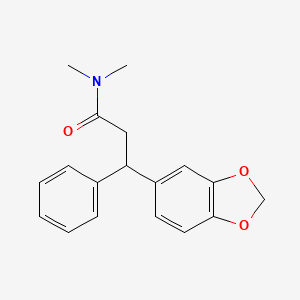![molecular formula C26H22N4O B6130433 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6130433.png)
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol, also known as QCM-7, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. QCM-7 is a derivative of beta-carboline, a class of compounds that has been found to have various biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol is not fully understood, but it is believed to act through multiple pathways. 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has also been shown to activate the aryl hydrocarbon receptor, which plays a role in the regulation of immune and inflammatory responses. Additionally, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to modulate the activity of various ion channels and receptors, including the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. In cancer research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and proliferation. In neurodegenerative disease research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to reduce oxidative stress and inflammation, leading to neuroprotective effects. In inflammation research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to have good solubility in various solvents, making it easy to use in various assays. However, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has some limitations for lab experiments, including its relatively low potency and selectivity compared to other compounds. Additionally, the exact mechanism of action of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol is not fully understood, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol. One area of research is the development of more potent and selective derivatives of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol that can be used in various therapeutic applications. Another area of research is the elucidation of the exact mechanism of action of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol, which will help to better understand its potential therapeutic applications. Additionally, the use of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol in combination with other compounds or therapies may enhance its therapeutic effects and reduce its limitations.
Métodos De Síntesis
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol can be synthesized using a multi-step process that involves the reaction of 2-(5-bromo-2-nitrobenzyl) quinoxaline with 2-amino-1,2,3,4-tetrahydro-beta-carboline to form an intermediate compound. This intermediate is then reacted with phenol in the presence of a catalyst to yield 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol. The purity and yield of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol can be improved by using various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-[2-(quinoxalin-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O/c31-19-7-3-5-17(15-19)26-25-21(20-8-1-2-9-22(20)29-25)11-14-30(26)16-18-6-4-10-23-24(18)28-13-12-27-23/h1-10,12-13,15,26,29,31H,11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZMWPNICPLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)O)CC5=C6C(=CC=C5)N=CC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6130356.png)
![2-cyclopropyl-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6130359.png)
![N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B6130366.png)
![2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6130379.png)
![5-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6130384.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyrazinylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6130391.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6130413.png)
![2-{[(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6130415.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130423.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6130429.png)

![N-1-adamantyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6130436.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6130443.png)